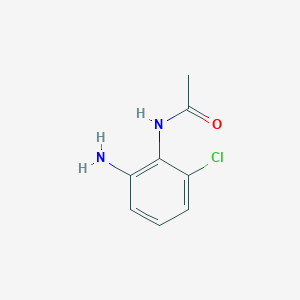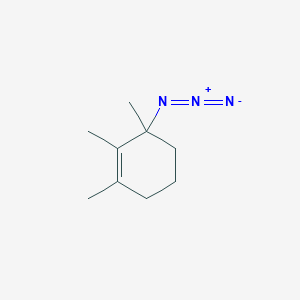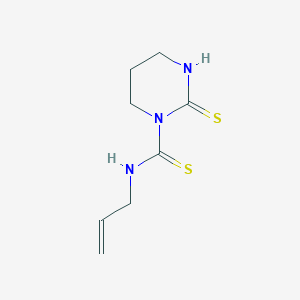
magnesium;ethyne;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;ethyne;iodide is an organometallic compound that combines magnesium, ethyne (acetylene), and iodine. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. The unique properties of this compound make it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;ethyne;iodide can be synthesized through the reaction of ethyne with magnesium in the presence of iodine. The general reaction involves the following steps:
Preparation of Grignard Reagent: Magnesium metal is reacted with iodine to form magnesium iodide.
Formation of this compound: Ethyne is then introduced to the magnesium iodide solution, resulting in the formation of this compound.
The reaction is typically carried out in an anhydrous ether solvent to stabilize the Grignard reagent and prevent hydrolysis. The reaction conditions require a dry, inert atmosphere to avoid the formation of unwanted byproducts.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Activation of Magnesium: Magnesium is activated by adding iodine or using sonication to enhance its reactivity.
Controlled Addition of Ethyne: Ethyne is added to the activated magnesium in a controlled manner to ensure a consistent reaction rate.
Purification: The resulting this compound is purified through distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;ethyne;iodide undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with halides.
Reduction Reactions: It acts as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Acidic Conditions: Hydrolysis of the intermediate products is typically carried out using dilute acids.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: Formation of hydrocarbons through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium;ethyne;iodide has several scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of magnesium;ethyne;iodide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can:
Nucleophilic Attack: Attack electrophilic centers in carbonyl compounds, leading to the formation of alcohols.
Reduction: Donate electrons to reduce other compounds, forming new chemical bonds.
Substitution: Replace halide groups in organic molecules through nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-magnesium iodide: Another Grignard reagent used in similar reactions.
Ethyl-magnesium bromide: Similar in reactivity but uses bromine instead of iodine.
Phenyl-magnesium chloride: Contains a phenyl group and is used in aromatic substitutions.
Uniqueness
Magnesium;ethyne;iodide is unique due to its combination of ethyne and iodine, which imparts specific reactivity and selectivity in organic synthesis. Its ability to form carbon-carbon bonds with high efficiency makes it a valuable reagent in both academic and industrial research.
Conclusion
This compound is a versatile organometallic compound with significant applications in organic synthesis, pharmaceuticals, material science, and catalysis. Its unique properties and reactivity make it an essential tool for chemists and researchers in various fields.
Eigenschaften
CAS-Nummer |
121526-78-1 |
|---|---|
Molekularformel |
C2HIMg |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
magnesium;ethyne;iodide |
InChI |
InChI=1S/C2H.HI.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
MRVSBMIOYQRSKH-UHFFFAOYSA-M |
Kanonische SMILES |
C#[C-].[Mg+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)

![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)


![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)




![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
